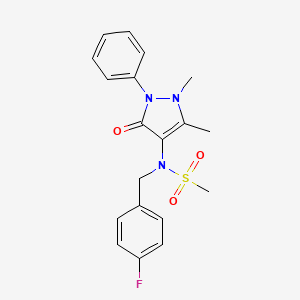

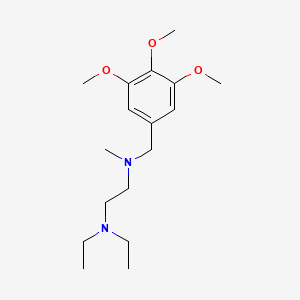

![molecular formula C15H16N2O2S B5886549 N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5886549.png)

N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” is a chemical compound with the molecular formula C9H11NO . It is a type of benzamide, which is a fundamental and widespread functional group . Benzamides are usually considered as poor electrophiles due to resonance stabilization of the amide bond .

Synthesis Analysis

The synthesis of benzamides like “N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” can be achieved through various approaches. One such approach is the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition metal catalysts or organometallic reagents .Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .Chemical Reactions Analysis

The chemical reactions involving “N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” include the direct alkylation of N,N-dialkyl benzamides with methyl sulfides . Preliminary mechanism studies reveal that the deprotonative aroylation of methyl sulfides is promoted by the directed ortho lithiation of the tertiary benzamide with LDA (lithium diisopropylamide) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” include its molecular weight, which is 149.1897 . More detailed properties such as its thermochemistry data, phase change data, and reaction thermochemistry data can be obtained from specialized databases .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide serves as a versatile building block for heterocyclic compounds. Researchers have exploited its reactivity to synthesize a broad range of heterocycles, including acyclic, carbocyclic, and fused heterocyclic derivatives . These heterocycles find applications in drug discovery, materials science, and agrochemicals.

Medicinal Chemistry

The compound’s unique structure and reactivity make it an attractive target for medicinal chemists. Researchers explore modifications to enhance its pharmacological properties, such as bioavailability, selectivity, and metabolic stability. By optimizing its structure, they aim to develop novel drugs for various therapeutic areas.

Wirkmechanismus

Zukünftige Richtungen

The future directions for the study and application of “N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” could involve further exploration of its synthesis methods and potential applications. Given the fundamental nature of benzamides in various proteins, natural products, pharmaceuticals, and synthetic materials , there is considerable potential for new discoveries and advancements in this field.

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[(2-thiophen-2-ylacetyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-17(2)15(19)11-5-7-12(8-6-11)16-14(18)10-13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIXWAHDKOJBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-[(thiophen-2-ylacetyl)amino]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

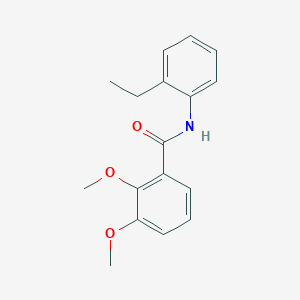

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5886466.png)

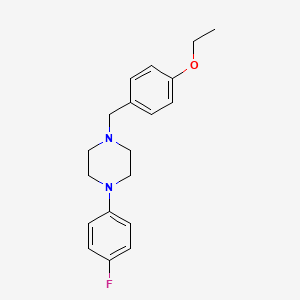

![4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B5886471.png)

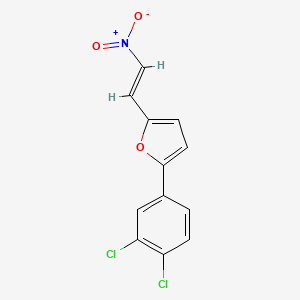

![N-benzyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886487.png)

![3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide](/img/structure/B5886491.png)

![6-(2-chloroethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5886501.png)

![3-{2-[4-(dimethylamino)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B5886529.png)

![ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5886531.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5886535.png)